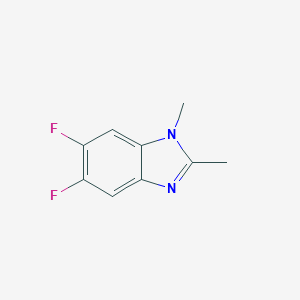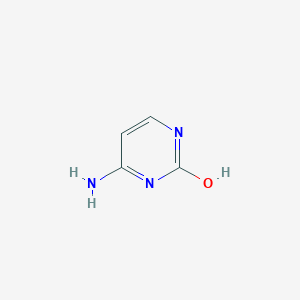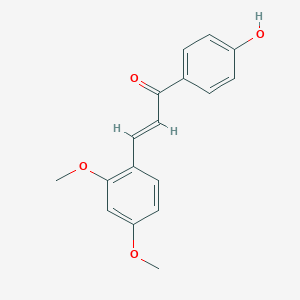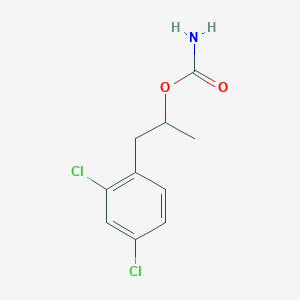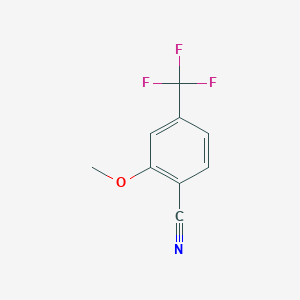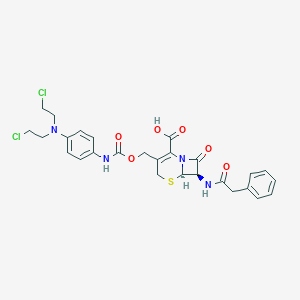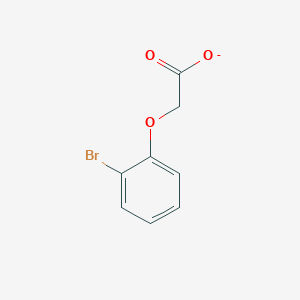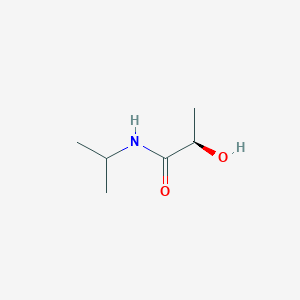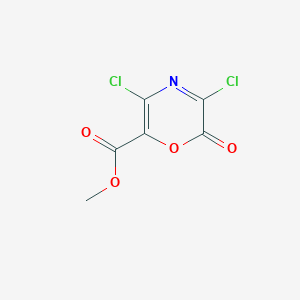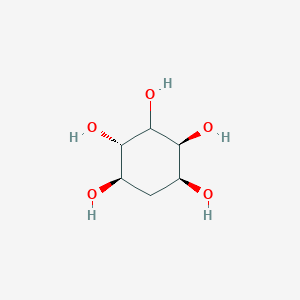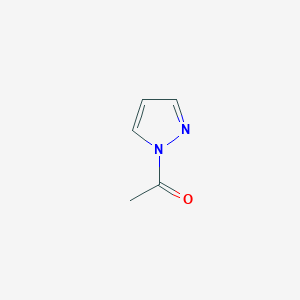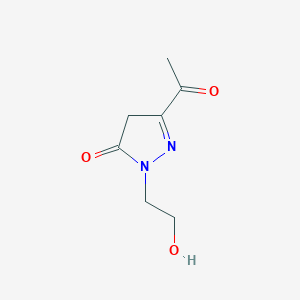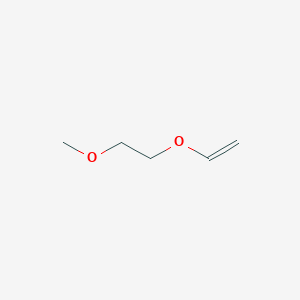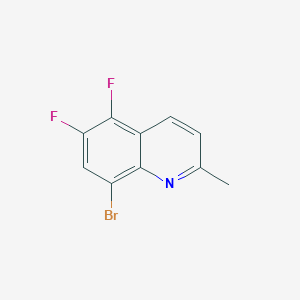
8-Bromo-5,6-difluoro-2-methylquinoline
概要
説明
8-Bromo-5,6-difluoro-2-methylquinoline is a chemical compound with the molecular formula C10H6BrF2N . It is a fluorinated quinoxaline derivative .
Molecular Structure Analysis
The molecular structure of 8-Bromo-5,6-difluoro-2-methylquinoline consists of a quinoline core with bromine and fluorine substituents. The molecular weight is 258.07 .Physical And Chemical Properties Analysis
8-Bromo-5,6-difluoro-2-methylquinoline is a solid at room temperature . It has a molecular weight of 258.07 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 299.8±35.0 °C at 760 mmHg, and a flash point of 135.1±25.9 °C .科学的研究の応用
Synthesis and Chemical Transformations
Synthesis of Alkylamino Quinolines
8-Bromo-5,6-difluoro-2-methylquinoline is a key intermediate in the synthesis of various alkylamino quinolines, which are synthesized through nucleophilic substitution reactions. This process demonstrates the regioselectivity in nucleophilic amination of related bromo-methylquinoline compounds (Choi & Chi, 2004).
Application in the Knorr Synthesis
It is used in the Knorr synthesis of quinolin-2(1H)-ones, a reaction that involves condensation and cyclization steps. This process is significant in the preparation of compounds for research on infectious diseases (Wlodarczyk et al., 2011).
Role in Aromatic Halogenation
8-Bromo-5,6-difluoro-2-methylquinoline can be involved in aromatic halogenation and iodination processes, which are crucial in synthesizing various halogenated quinoline derivatives (Tochilkin et al., 1983).
Supramolecular Chemistry
It plays a role in the formation of supramolecular complexes in organometallic chemistry. These complexes are important for understanding the dynamics of noncovalent interactions, which have implications in catalysis and materials science (Fuss et al., 1999).
Biomedical Research
Preparation of Schiff Base Ligands
It is used in the preparation of Schiff base ligands for synthesizing metal complexes. These complexes are studied for their biological activities, including antibacterial, antifungal, and antioxidant properties (Siddappa & Sultana Mayana, 2014).
Synthesis of Antimonoamine Oxidase Compounds
The compound is a precursor in the synthesis of 8-(N-methyl-N-2-propynyl)aminomethylquinolines, which have potential applications in the study of monoamine oxidase inhibitors (Gracheva et al., 1983).
Photolabile Protecting Groups
8-Bromo-5,6-difluoro-2-methylquinoline derivatives are used as photolabile protecting groups in biological research, enabling the controlled release of biologically active compounds (Fedoryak & Dore, 2002).
Material Science and Corrosion Inhibition
Synthesis of Corrosion Inhibitors
Derivatives of 8-Bromo-5,6-difluoro-2-methylquinoline are synthesized and evaluated as effective acid corrosion inhibitors for materials like mild steel. This is crucial in understanding material degradation and developing protective strategies (Rbaa et al., 2020).
Development of Fluorescent Probes
It is utilized in the creation of fluorescent probes for biological applications, particularly in chloride ion detection, which is significant in understanding various biological processes (Geddes et al., 2001).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
8-bromo-5,6-difluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2N/c1-5-2-3-6-9(13)8(12)4-7(11)10(6)14-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKUTBCKHJBNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2C=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450172 | |
| Record name | 8-BROMO-5,6-DIFLUORO-2-METHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5,6-difluoro-2-methylquinoline | |
CAS RN |
131190-82-4 | |
| Record name | 8-BROMO-5,6-DIFLUORO-2-METHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



